![molecular formula C23H25FN4O4 B2512896 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 894035-80-4](/img/structure/B2512896.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide
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Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of novel compounds for potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated potent anti-inflammatory and analgesic activities, highlighting the utility of complex heterocyclic systems in drug discovery (Abu‐Hashem et al., 2020).
Biological Activities and Potential Therapeutic Uses
Antimicrobial Activity : Several synthesized compounds have been evaluated for their antimicrobial activities, illustrating the potential of novel heterocyclic compounds in addressing resistant microbial strains. For example, compounds with thiazole-aminopiperidine hybrids were designed and synthesized, showing activity against Mycobacterium tuberculosis, indicating the relevance of structural analogs in developing new antimicrobial agents (Jeankumar et al., 2013).
Anticancer and Anti-Inflammatory Properties : The exploration of novel compounds for anticancer and anti-inflammatory properties is a significant area of interest. For instance, the development of conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors suggested potential antipsychotic applications, which could also extend to anticancer research due to the overlap in signaling pathways (Raviña et al., 2000).
Neuropharmacological Applications : The study of compounds affecting serotonin and dopamine receptors has implications for neuropharmacology, potentially leading to new treatments for psychiatric disorders. The synthesis and evaluation of compounds for their affinities to various neurotransmitter receptors underscore the importance of structural diversity in discovering novel therapeutics (Raviña et al., 1999).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-16-1-3-18(4-2-16)26-7-9-27(10-8-26)23(30)25-17-13-22(29)28(15-17)19-5-6-20-21(14-19)32-12-11-31-20/h1-6,14,17H,7-13,15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJOGOEIHYITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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